2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a chemical compound with significant implications in pharmaceutical and chemical research. This compound is characterized by its unique structure that includes a pyrrolidine ring, which is known for its role in various biological activities. The compound's systematic name reflects its stereochemical configuration, indicating the presence of a chiral center.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in drug development and as a reference standard in analytical chemistry. It is important to note that the compound may have specific regulatory requirements for handling and distribution, particularly in the context of pharmaceutical applications.
This compound falls under the category of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. Its classification is further detailed by its molecular structure, which includes elements such as carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with an appropriate aldehyde or ketone followed by reduction to yield the desired product.
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure the correct stereochemistry is maintained. The use of chiral catalysts may be employed to enhance enantioselectivity during the synthesis process.
The compound features a pyrrolidine ring connected to an ethanol moiety through an amino group, contributing to its unique properties and potential biological activities.
2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can participate in various chemical reactions typical of amino alcohols. These include:
The reactivity profile of this compound makes it suitable for further derivatization, potentially leading to more complex molecules with enhanced biological activity.
Research suggests that such compounds may modulate neurotransmitter release or inhibit specific receptors, contributing to their pharmacological effects.
Relevant data indicates that the compound should be handled with care due to potential reactivity under certain conditions.
2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has potential applications in:
Research into this compound continues to explore its full range of applications within medicinal chemistry and pharmacology.
The systematic IUPAC name 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol (CAS: 1354000-13-7) defines a chiral ethanolamine-pyrrolidine hybrid scaffold with the molecular formula C₈H₁₈N₂O (molecular weight: 158.24 g/mol) [2]. Its canonical SMILES string CN1CCC[C@H]1CNCCO explicitly denotes the (S)-configuration at the pyrrolidine C2 position, which is critical for three-dimensional molecular recognition [2] [7]. The pyrrolidine ring adopts a dynamic envelope conformation, enabling the N-methyl and aminomethyl substituents to occupy pseudoequatorial positions, thereby minimizing steric strain and optimizing interactions with biological targets [3].
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
PSA (Ų) | 0 | 16.464 | 13.964 |
SASA FOSA (Ų) | 269.230 | 225.518 | 0 |
The stereogenic center governs the molecule's binding affinity to enantioselective biological targets, as (S)-enantiomers typically exhibit enhanced complementarity with chiral protein binding sites compared to racemic mixtures [3] [9]. This stereospecificity is exploited in drug design to minimize off-target effects and optimize pharmacokinetic profiles. The polar surface area (PSA) of 16.5 Ų—contributed by the tertiary amine and ethanol hydroxyl—enhances aqueous solubility while maintaining membrane permeability, positioning this scaffold favorably for central nervous system (CNS) applications [3] [6].
Ethanolamine-pyrrolidine hybrids emerged from systematic optimization of natural alkaloids. Early prototypes like bgugaine (pyrrolidine-containing alkaloids) demonstrated the pharmacological relevance of this structural motif, leading to synthetic analogs incorporating ethanolamine spacers to augment hydrogen-bonding capacity [3] [6]. The scaffold’s versatility is evidenced by its integration into diverse therapeutic agents:
Cardiovascular Drugs: Captopril’s proline-like motif inspired ethanolamine-pyrrolidine hybrids for ACE inhibition [6].
Table 2: Evolution of Key Pyrrolidine-Ethanolamine Therapeutics
Era | Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
1970s | Aniracetam | Nootropic | 2-Pyrrolidone + ethanolamine side chain |
1980s | Captopril | Antihypertensive | Proline mimic with thiol group |
2000s | Rolipram | Anti-inflammatory | Pyrrolidone-ethanolamine PDE4 inhibitor |
2020s | Daridorexant | Insomnia treatment | Stereospecific N-methylpyrrolidine |
Adapted from FDA-approved drug data [6]
Contemporary design strategies focus on N-alkylation (e.g., N-methylation in CAS 1078727-58-8) to modulate base strength and steric bulk, thereby fine-tuning blood-brain barrier penetration and target engagement [7] [9]. The historical progression underscores this scaffold’s adaptability in addressing diverse disease targets through rational stereochemistry-guided optimization.
The tertiary amine in 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol serves as a multifunctional pharmacophore with three primary biological roles:
Synthetic methodologies capitalize on the amine’s nucleophilicity. Recent advances include dinuclear zinc-catalyzed desymmetrization of malonic esters to construct chiral pyrrolidine cores with >95% enantiomeric excess (ee) [4]. The catalyst L10 (with 7-methylindolyl groups) proved optimal for sterically hindered tertiary amine precursors, enabling efficient access to stereopure intermediates [4].
Catalyst | Substrate Category | Yield (%) | ee (%) |
---|---|---|---|
L7 | Benzoylamino malonates | 78 | 92 |
L9 | Dibenzylamino malonates | 85 | 94 |
L10 | Cyclic aminomalonates | 91 | 98 |
The tertiary amine further enables salt formation (e.g., hydrochloride or tartrate salts) to improve solubility. Patent WO2008137087 details tartrate crystallization for enantiomeric enrichment of similar amines, achieving >99.5% de after recrystallization [9]. This functionality’s versatility solidifies its role as a cornerstone in the design of CNS-active and antimicrobial agents where precise stereochemistry governs efficacy.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2